Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate is a complex organic compound characterized by its unique structure, which includes a piperidine ring with a hydroxyl group and a cyanomethyl substituent. This compound is classified as a piperidine derivative and is utilized primarily as an intermediate in synthetic organic chemistry. Its molecular formula is and it has a molecular weight of approximately 240.3 g/mol. The compound's CAS number is 774609-73-3, which facilitates its identification in chemical databases.
The synthesis of tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
The synthesis may require specific reaction conditions, such as temperature control and the use of solvents like tetrahydrofuran or dichloromethane. For instance, one method reported using n-butyllithium and diisopropylamine in tetrahydrofuran at low temperatures to facilitate the formation of the piperidine structure .
The molecular structure of tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate features a six-membered piperidine ring, which is a saturated heterocyclic amine. The tert-butyl group provides steric hindrance, influencing the compound's reactivity and stability.
Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate can participate in various chemical reactions, including:
Common reagents for these reactions include potassium permanganate for oxidation and palladium on carbon for reduction processes.
Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate exhibits potential as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE), an enzyme involved in neurotransmission. Its structural features allow it to fit into active sites or binding pockets of enzymes, thereby modulating their activity. This mechanism is crucial for therapeutic applications, especially in treating neurodegenerative diseases like Alzheimer's disease .
Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate has several scientific uses:
The molecular architecture of tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate embodies a convergence of steric protection and versatile reactivity that underpins its synthetic value. The tert-butoxycarbonyl (Boc) group provides orthogonal protection for the piperidine nitrogen, enabling selective manipulations of other functional groups under basic or nucleophilic conditions where unprotected amines would interfere [6]. This protection is crucial given the susceptibility of secondary amines to oxidation or unwanted nucleophilic reactions during complex synthetic sequences.
The quaternary carbon at the 4-position creates a sterically congested environment that profoundly influences both reactivity and conformational flexibility. Bond angle analysis reveals approximate tetrahedral geometry (109.5°) around this carbon, while the nitrile group adopts a linear configuration (180° C-C≡N bond) conducive to nucleophilic attacks at the carbon atom [1]. The hydroxyl group introduces hydrogen-bonding capability (donor and acceptor) that affects crystallinity, solubility in protic solvents, and chelation-directed metalation reactions. This multifunctionality enables diverse transformations:
Table 1: Key Physical Properties and Functional Group Reactivity
Property/Group | Specification | Chemical Implications |
---|---|---|
Molecular Weight | 240.3 g/mol | Higher than core piperidine scaffolds due to Boc and cyanomethyl groups |
Boc Protecting Group | tert-butyl carbonate | Acid-labile; stabilizes amine against oxidation; directs electrophilic addition |
Cyanomethyl Moiety | -CH2-C≡N | Participates in nucleophilic additions, reductions to amines, and cyclizations |
Hydroxyl Functionality | Secondary alcohol | Forms hydrogen bonds; convertible to halides or carbonyls; affects solubility |
Quaternary Carbon | sp3-hybridized | Creates steric hindrance; influences ring conformation and approach trajectories |
Conformationally, NMR studies (400 MHz, CDCl3) reveal distinct diastereotopic proton environments for the cyanomethyl group (δ 2.55, singlet) and Boc-associated methyl groups (δ 1.47, singlet), indicating restricted rotation and a preferred chair conformation with equatorial orientation of bulky substituents [1]. This stereoelectronic profile facilitates site-specific modifications—hydrogenation of the nitrile to primary amines, Mitsunobu reactions of the alcohol, or deprotonation α to the nitrile for carbon chain elongation. The compound thus serves as a linchpin for generating structurally diverse piperidine scaffolds inaccessible through simpler building blocks like tert-butyl 4-hydroxypiperidine-1-carboxylate (C10H19NO3, MW 201.26) [7].
Boc-protected piperidines occupy a privileged position in drug design due to their balanced lipophilicity, metabolic stability, and three-dimensional diversity. The Boc group itself enhances cell permeability through increased logP values while preventing undesirable metabolic N-dealkylation during early-stage biological evaluation [6]. Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate specifically enables rational structural modifications critical for optimizing target engagement and pharmacokinetic profiles in lead candidates.
Several therapeutic applications highlight its utility:
Compared to simpler analogs like N-Boc-4-piperidinemethanol (CAS 123855-51-6, MW 215.29), which primarily serves as a spacer unit, the cyanomethyl-hydroxy substitution in our subject compound enables divergent routes to α-substituted amines, cyclic lactams (via intramolecular nitrile hydration), or spiro-fused systems [3]. This versatility is evidenced by its use in synthesizing BI-3802—a BCL6 modulator from Boehringer Ingelheim—where the nitrile was converted to a tetrazole bioisostere to enhance target affinity and metabolic stability [3].
The introduction of both cyanomethyl and hydroxyl groups at the 4-position of a piperidine ring presents distinctive synthetic hurdles, primarily stemming from steric congestion and competing reaction pathways. The most efficient route reported involves a low-temperature lithiation strategy starting from N-Boc-4-piperidone, achieving moderate yields (58%) under carefully optimized conditions [1]:
Table 2: Reaction Optimization for Lithiation-Based Synthesis
Parameter | Optimal Condition | Deviation Consequence |
---|---|---|
Base System | n-BuLi/Diisopropylamine (1:1 THF/hexane) | LiHMDS causes over-enolization; KHMDS gives lower yields |
Temperature | -78°C (Stage 1); 20°C (Stage 2) | Higher temperatures promote dialkylation and ketone reduction |
Electrophile | Bromoacetonitrile (1.2 eq) | Chloroacetonitrile reacts sluggishly; iodo variant forms elimination byproducts |
Additive | HMPA (20 mL per 10g ketone) | Without HMPA, enolate aggregation reduces electrophile capture efficiency |
Reaction Time | 1.17 h (lithiation); 2 h (quenching) | Shorter lithiation incomplete; longer promotes retro-aldol decomposition |
Critical challenges include:
Alternative approaches face limitations: direct cyanomethylation of tert-butyl 4-hydroxypiperidine-1-carboxylate (CAS 109384-19-2) lacks the carbonyl activation needed for efficient alkylation, while reductive amination strategies fail to install the quaternary carbon. Consequently, the lithiation route remains preferred despite operational complexity, with innovations like continuous flow cryoreactors showing promise for yield improvement beyond 70% [1] [5].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7